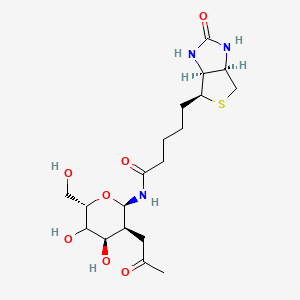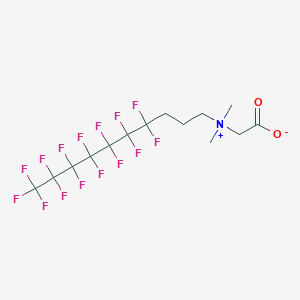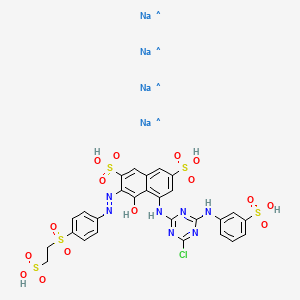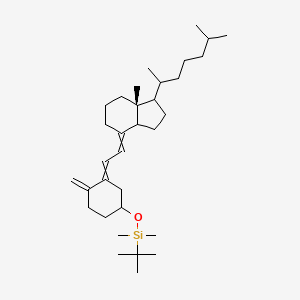
N-GlcNAc-生物素
描述
N-acetyl-d-glucosamine (GlcNAc) is a crucial amino-monosaccharide with significant potential for biotechnological applications. It is traditionally produced through the chemical hydrolysis of chitin, which presents several drawbacks, including acidic wastes, low yields, and high costs. Recent studies have focused on enzymatic production as an environmentally friendly alternative, demonstrating over 90% yield of GlcNAc from colloidal α-chitin using enzyme cocktails extracted from various bacteria, such as Aeromonas caviae CHZ306 and Acinetobacter parvus HANDI 309, indicating a promising approach for sustainable production (Cardozo et al., 2019); (Kim et al., 2017).
Synthesis Analysis
The synthesis of N-GlcNAc-biotin involves the conjugation of biotin to N-acetyl-d-glucosamine (GlcNAc) through various biochemical processes. A notable method includes the synthesis of a glycopolymer using GlcNAc as the target carbohydrate, followed by biotin-avidin complexation, indicating a strategic approach to creating glycoclusters for enhanced biochemical interactions (Kumari et al., 2016).
Molecular Structure Analysis
The molecular structure of N-GlcNAc-biotin complexes, particularly those involving avidin-biotin-GlcNAc conjugates (ABG complexes), has been studied using techniques like dynamic light scattering (DLS) and fluorometric assays. These studies reveal high binding affinities and the importance of the glycocluster effect, enhancing the molecular interaction capabilities of the synthesized compounds (Kumari et al., 2016).
Chemical Reactions and Properties
The enzymatic reactions involved in the production of GlcNAc from chitin demonstrate high specificity and efficiency, with enzymes such as chitinases and β-N-acetylglucosaminidases playing a crucial role. These reactions not only highlight the potential for high-yield production of GlcNAc but also underscore the selectivity of enzymes towards specific substrates, leading to significant implications for industrial applications (Lv et al., 2017).
Physical Properties Analysis
The physical properties of N-GlcNAc and its derivatives, such as solubility, crystallinity, and viscosity, are critical for their application in various fields. Studies indicate that the use of specific substrates, like colloidal α-chitin, can significantly improve yields of GlcNAc, attributed to decreased crystallinity and viscosity, which enhances enzyme accessibility (Cardozo et al., 2019).
Chemical Properties Analysis
The chemical properties of N-GlcNAc-biotin, including reactivity and stability, are influenced by its molecular structure and the nature of its chemical bonds. The biotin-avidin complexation process, for example, showcases the strong non-covalent interactions that can be leveraged for developing robust bio-probes and other biochemical applications (Kumari et al., 2016).
科学研究应用
-
Production and Applications of GlcNAc
- Field : Industrial production and biotechnology .
- Application : GlcNAc is used in the industrial production using chitin as a substrate, by chemical, enzymatic and biotransformation methods . It has generated interest as a new functional material with high potential in various fields .
- Methods : The production involves using chitin as a substrate, by chemical, enzymatic and biotransformation methods .
- Results : The production of GlcNAc has been successful and it’s being used as a new functional material in various fields .
-
Homogeneous Production of Recombinant N-GlcNAc-Protein
- Field : Biochemical Engineering .
- Application : In this study, a Pichia pastoris expression system was constructed to produce truncated N-GlcNAc-modified recombinant proteins .
- Methods : The system was constructed by introducing an ENGase isoform (Endo-T) which possesses powerful hydrolytic activities towards high-mannose type N-glycans .
- Results : The secreted IgG1-Fc region was efficiently produced with almost completely truncated N-glycans and the N-GlcNAc modification on the glycosite Asn 297 was confirmed via Mass Spectrometry .
-
Production of Sialic Acid, Bioethanol, Single-Cell Proteins, and Pharmaceutical Therapeutics
- Field : Food, Energy, and Pharmaceutical Industries .
- Application : Enzymes that produce GlcNAc have a wide range of promising applications in the food, energy, and pharmaceutical industries .
- Methods : These applications include synergistic degradation of chitin with endo-chitinases and using GlcNAc to produce sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .
- Results : The production of these materials has been successful and they’re being used in various industries .
-
Bisecting GlcNAc Structure
- Field : Biological Processes .
- Application : The bisecting N-acetylglucosamine (GlcNAc) structure, a β1,4-linked GlcNAc attached to the core β-mannose residue, represents a special type of N-glycosylated modification .
- Methods : This structure has been reported to be involved in various biological processes, such as cell adhesion, fertilization and fetal development, neuritogenesis, and tumor development .
- Results : The bisecting GlcNAc structure has been found to play a crucial role in these biological processes .
-
O-GlcNAc Profiling
- Field : Proteomics .
- Application : O-GlcNAc profiling is a method used to study the post-translational modification of proteins . This involves the addition of N-acetylglucosamine to serine or threonine residues in proteins .
- Methods : This process involves the use of specific enzymes, such as peptide: N-glycosidase F (PNGase F), which removes nearly all N-linked glycans that may contain terminal GlcNAc residues .
- Results : This method has been used to study various biological processes and diseases, and it has potential applications in drug development .
-
Glycomic Approaches to Study GlcNAcylation
- Field : Glycomics .
- Application : Glycomic approaches are used to study GlcNAcylation, a post-translational modification where GlcNAc is added to proteins .
- Methods : These approaches involve the use of various biochemical and biophysical techniques, including mass spectrometry and nuclear magnetic resonance (NMR), to study the structure and function of glycans .
- Results : These studies have provided insights into the roles of glycans in various biological processes and diseases, and they have potential applications in the development of new therapeutic strategies .
安全和危害
未来方向
O-GlcNAcylation is a posttranslational modification discovered in the 1980s, while quickly gaining attention due to its sensitivity to nutrients and stress and its potential to interfere with other protein modifications, especially phosphorylation at Ser/Thr residues . This strategy develops a simple glycoengineered yeast expression system to produce N-GlcNAc modified proteins, which could be further extended to different N-glycan structures . This system would provide a prospective platform for mass production of increasing novel glycoprotein drugs .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3S,4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(2-oxopropyl)oxan-2-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O7S/c1-9(24)6-10-16(26)17(27)12(7-23)29-18(10)21-14(25)5-3-2-4-13-15-11(8-30-13)20-19(28)22-15/h10-13,15-18,23,26-27H,2-8H2,1H3,(H,21,25)(H2,20,22,28)/t10-,11-,12-,13-,15-,16+,17?,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUXTBPGXKXZDJ-NWGRMCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(C(C(OC1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H]1[C@H](C([C@@H](O[C@H]1NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659806 | |
| Record name | (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-GlcNAc-Biotin | |
CAS RN |
1272755-69-7 | |
| Record name | (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)

